molecular formula C10H7F2NO4 B12874740 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid

Cat. No.: B12874740
M. Wt: 243.16 g/mol
InChI Key: QUMZLEKBQRQMIC-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or acetonitrile to facilitate reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can interfere with signaling pathways, leading to altered cellular responses. For example, it may inhibit prostaglandin synthesis, reducing inflammation.

Comparison with Similar Compounds

  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
  • 4-(Benzo[d]oxazol-2-yl)aniline

Comparison:

  • Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid imparts unique electronic and steric properties, enhancing its biological activity compared to similar compounds.
  • Applications: While similar compounds may also exhibit biological activities, the specific substitution pattern in this compound makes it particularly potent in certain applications, such as anti-inflammatory and anticancer research.

Properties

Molecular Formula

C10H7F2NO4

Molecular Weight

243.16 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H7F2NO4/c11-10(12)17-6-3-1-2-5-9(6)13-7(16-5)4-8(14)15/h1-3,10H,4H2,(H,14,15)

InChI Key

QUMZLEKBQRQMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CC(=O)O

Origin of Product

United States

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